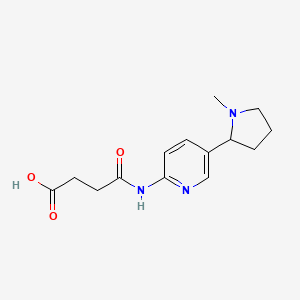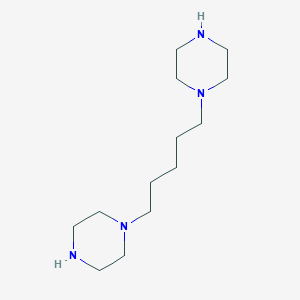![molecular formula C11H10O4 B12609250 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 912342-30-4](/img/structure/B12609250.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2,5-diméthoxybicyclo[420]octa-1,3,5,7-tétraène-7-carboxylique est un composé organique complexe caractérisé par sa structure bicyclique unique
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'acide 2,5-diméthoxybicyclo[4.2.0]octa-1,3,5,7-tétraène-7-carboxylique implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une méthode courante implique la cyclisation d'un précurseur approprié dans des conditions spécifiques pour former le noyau bicyclique, suivie d'une fonctionnalisation pour introduire les groupes méthoxy et acide carboxylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques optimisées qui assurent un rendement et une pureté élevés. Ces méthodes comprennent souvent l'utilisation de catalyseurs et d'environnements réactionnels contrôlés pour faciliter efficacement les transformations souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2,5-diméthoxybicyclo[4.2.0]octa-1,3,5,7-tétraène-7-carboxylique peut subir diverses réactions chimiques, notamment:
Oxydation: Conversion des groupes méthoxy en groupes hydroxyle ou oxydation supplémentaire en composés carbonylés.
Réduction: Réduction du groupe acide carboxylique en alcool ou en aldéhyde.
Substitution: Remplacement des groupes méthoxy par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques ou acides pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou contenant des groupes carbonylés, tandis que la réduction peut produire des alcools ou des aldéhydes.
Applications de la recherche scientifique
L'acide 2,5-diméthoxybicyclo[4.2.0]octa-1,3,5,7-tétraène-7-carboxylique a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel l'acide 2,5-diméthoxybicyclo[4.2.0]octa-1,3,5,7-tétraène-7-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Cela peut inclure la liaison à des enzymes ou des récepteurs, la modulation de leur activité et l'influence de processus cellulaires tels que la transduction du signal et l'expression génique.
Applications De Recherche Scientifique
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3,4-diméthoxybicyclo[4.2.0]octa-1,3,5-triène-7-carboxylique
- 2,5-Diméthoxybicyclo[4.2.0]octa-1,3,5,7-tétraène-7-carbonitrile
- 2,5-Diméthoxybicyclo[4.2.0]octa-1,3,5-triène-7-ol
Unicité
L'acide 2,5-diméthoxybicyclo[4.2.0]octa-1,3,5,7-tétraène-7-carboxylique est unique en raison de sa structure bicyclique spécifique et de la présence de groupes fonctionnels méthoxy et acide carboxylique. Cette combinaison de caractéristiques confère une réactivité chimique distincte et une activité biologique potentielle, le distinguant des composés similaires.
Propriétés
Numéro CAS |
912342-30-4 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(10)11(12)13/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
FGLBIYSNSGZAGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C2=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)

![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)

![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)



![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


